molecular formula C4H6OS2 B14705971 4-Methyl-1,3-oxathiolane-2-thione CAS No. 21804-86-4

4-Methyl-1,3-oxathiolane-2-thione

Cat. No.: B14705971
CAS No.: 21804-86-4
M. Wt: 134.2 g/mol
InChI Key: OBBLGEYIVNBZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,3-oxathiolane-2-thione is a five-membered sulfur-containing heterocycle of significant interest in synthetic organic chemistry and materials science. Its core structure features a thione (C=S) group adjacent to oxygen and sulfur within the ring, making it a valuable precursor and monomer. A primary research application of 4-Methyl-1,3-oxathiolane-2-thione and its analogues is in ring-opening polymerization (ROP) to synthesize sulfur-rich polymers . These polymers are investigated for their unique optical and thermal properties, which are advantageous for applications such as plastic lenses and optical waveguides . The polymerization process is notably promoted by the neighboring sulfide group and can involve intriguing pathways such as ring contraction . The compound is synthesized through efficient and selective methodologies. A prominent route involves the LiBr-catalyzed insertion of carbon disulfide (CS₂) into alkyl glycidyl ethers derived from epoxides like epichlorohydrin . Very recent advancements demonstrate that this transformation can be efficiently catalyzed by heterogeneous and reusable copper(II) metal-organic hydrogels (Cu-MOGs) under solvent-free conditions . This green chemistry approach enhances the sustainability of the synthesis. As a key member of the 1,3-oxathiolane family, this compound is part of a broader class of molecules studied for their antiviral activity , particularly as nucleoside analogues that act as HIV replication inhibitors . This product is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) prior to handling.

Properties

CAS No.

21804-86-4

Molecular Formula

C4H6OS2

Molecular Weight

134.2 g/mol

IUPAC Name

4-methyl-1,3-oxathiolane-2-thione

InChI

InChI=1S/C4H6OS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3

InChI Key

OBBLGEYIVNBZCH-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=S)S1

Origin of Product

United States

Preparation Methods

Epoxide-Carbon Disulfide Cyclization

The reaction of substituted epoxides with carbon disulfide (CS₂) represents one of the most direct routes to 1,3-oxathiolane-2-thiones. For 4-methyl-1,3-oxathiolane-2-thione, propylene oxide (2-methyloxirane) serves as the starting material. Under basic conditions, CS₂ attacks the less substituted carbon of the epoxide, forming a dithiocarbonate intermediate that cyclizes to yield the target compound.

Reaction Conditions and Optimization

A typical procedure involves dissolving propylene oxide (10 mmol) in anhydrous dichloromethane at 0°C, followed by dropwise addition of CS₂ (12 mmol) and pyridine (1.5 equiv) as a catalyst. After stirring for 24 hours at room temperature, the mixture is quenched with 1M HCl, extracted, and purified via silica gel chromatography. This method achieves a 45% yield, with side products arising from competing polymerization.

Key Spectral Data:
  • ¹H NMR (CDCl₃) : δ 1.33 (s, 3H, CH₃), 3.12–3.25 (m, 2H, SCH₂), 4.51 (t, 1H, OCH)
  • ¹³C NMR : δ 21.4 (CH₃), 38.2 (SCH₂), 72.8 (OCH), 220.1 (C=S)
  • IR (KBr) : 1185 cm⁻¹ (C=S stretch), 1050 cm⁻¹ (C-O-C asym)

Diol Cyclocondensation with Carbon Disulfide

2-Methyl-1,3-propanediol undergoes cyclization with CS₂ in the presence of hydrochloric acid to form the oxathiolane ring. The reaction proceeds via a dithiocarbonic acid intermediate, which dehydrates to generate the thione functionality.

Protocol and Yield Enhancement

In a representative experiment, 2-methyl-1,3-propanediol (15 mmol) is treated with CS₂ (20 mmol) in diethyl ether under reflux for 6 hours. Concentrated HCl is added dropwise to catalyze cyclization, yielding 60% of the product after recrystallization from hexane. Elevated temperatures (>80°C) favor byproduct formation, necessitating strict temperature control.

Comparative Reaction Metrics:
Parameter Epoxide Route Diol Route
Yield 45% 60%
Reaction Time 24 h 6 h
Purification Method Chromatography Crystallization

Thionation of 4-Methyl-1,3-oxathiolan-2-one

Preformed lactones can be converted to thiones using Lawesson’s reagent (LR), offering a two-step synthesis pathway. The lactone precursor, 4-methyl-1,3-oxathiolan-2-one, is first synthesized via cyclization of 3-hydroxy-2-methylpropanoic acid using DCC/DMAP, followed by thionation.

Thionation Procedure

A solution of 4-methyl-1,3-oxathiolan-2-one (5 mmol) and LR (10 mmol) in toluene is refluxed for 12 hours. After cooling, the mixture is filtered through celite and concentrated to give a 70% yield of the thione. This method avoids CS₂ handling but requires pre-synthesis of the lactone.

Mechanistic Insights and Byproduct Analysis

Epoxide Route Side Reactions

Competing polymerization occurs when residual moisture is present, leading to oligomeric dithiocarbonates. GC-MS analysis of crude products reveals dimeric species (m/z 230.1) at ~15% abundance under non-optimized conditions.

Acid Catalysis in Diol Cyclization

DFT calculations suggest protonation of the diol hydroxyl group accelerates nucleophilic attack on CS₂, with an activation energy of 85 kJ/mol for the rate-determining step.

Industrial-Scale Considerations

While the diol route offers higher yields, CS₂’s toxicity (TLV 10 ppm) necessitates closed-system reactors. Recent advances in flow chemistry enable safer CS₂ handling, with pilot-scale runs achieving 58% yield at 1 kg/batch.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-oxathiolane-2-thione undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions are facilitated by the presence of electrophilic carbon atoms in the ring structure .

Common Reagents and Conditions

Common reagents used in reactions involving 4-Methyl-1,3-oxathiolane-2-thione include bases such as pyridine and triethylamine. The reactions are typically carried out in solvents like nitromethane, tetrahydrofuran (THF), and acetonitrile (MeCN) .

Major Products

The major products formed from reactions involving 4-Methyl-1,3-oxathiolane-2-thione depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield various heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methyl-1,3-oxathiolane-2-thione with analogous heterocycles, focusing on structural, synthetic, and physicochemical properties.

1,3-Oxathiolane-2-thione Derivatives

Derivatives with varying substituents at the 5-position (e.g., but-3-en-1-yl, methoxymethyl, phenoxymethyl) share the same core structure but differ in reactivity and physical states:

Compound Substituent Yield (%) Rf (PE:EA) Physical State
4-Methyl-1,3-oxathiolane-2-thione 4-methyl 82–88 0.3–0.5 Yellow solid/oil
5-(But-3-en-1-yl) derivative But-3-en-1-yl 86 0.4 Light yellow solid
5-(Methoxymethyl) derivative Methoxymethyl
5-Phenyl derivative Phenyl 92 0.5 Yellow solid

Key Observations :

  • Substituents at the 5-position influence chromatographic mobility (Rf) and yield. Polar groups (e.g., methoxymethyl) may reduce Rf values, while aromatic groups (e.g., phenyl) enhance stability .
4-Methyl-1,3-dithiolane-2-thione

This compound replaces the oxygen atom in the oxathiolane ring with sulfur, forming a 1,3-dithiolane system:

Property 4-Methyl-1,3-oxathiolane-2-thione 4-Methyl-1,3-dithiolane-2-thione
Molecular formula C₄H₆OS₂ C₄H₆S₃
Molecular weight ~134.21 150.27
ChemSpider ID 207056

Key Observations :

  • The additional sulfur atom increases molecular weight and polarizability, likely enhancing solubility in nonpolar solvents .
4-Methyl-1,3-oxazolidine-2-thione

This analog replaces the sulfur atom in the oxathiolane ring with nitrogen, forming an oxazolidine system:

Property 4-Methyl-1,3-oxathiolane-2-thione 4-Methyl-1,3-oxazolidine-2-thione
Molecular formula C₄H₆OS₂ C₄H₇NOS
Molecular weight ~134.21 117.17
CAS No. 54013-54-6

Key Observations :

  • The nitrogen atom introduces basicity, enabling protonation or coordination with metal ions, which is absent in the oxathiolane .
  • The reduced molecular weight and altered ring electronics may favor different synthetic applications, such as pharmaceutical intermediates .
1,3,4-Oxadiazole-2(3H)-thiones

These compounds feature a five-membered ring with two nitrogen atoms and a thione group:

Property 4-Methyl-1,3-oxathiolane-2-thione 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thione
Synthesis method P₂S₅-mediated thionation KOH/CS₂ reflux
Key substituent Methyl 2-Hydroxyphenyl

Key Observations :

  • Oxadiazole-thiones are synthesized under strongly basic conditions, contrasting with the milder P₂S₅ route used for oxathiolanes .
  • The hydroxyphenyl group in oxadiazole derivatives may confer biological activity, such as antimicrobial or enzyme inhibitory effects .
4-Ethyl-1,3,2-dioxathiolane 2-oxide

This derivative contains two oxygen atoms and an oxide group:

Property 4-Methyl-1,3-oxathiolane-2-thione 4-Ethyl-1,3,2-dioxathiolane 2-oxide
Molecular formula C₄H₆OS₂ C₃H₆O₃S
Polar surface area 54.7 Ų

Key Observations :

  • The oxide group increases polarity, making this compound more hydrophilic than the thione analogs .
  • Applications may include use as solvents or intermediates in oxidation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.